molecular formula C18H18ClNO B5911526 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one

Cat. No. B5911526
M. Wt: 299.8 g/mol
InChI Key: LARMOEWVLDHXRF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one, also known as C16H16ClNO, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one involves the inhibition of MAO-A. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters, which can have a therapeutic effect on various psychiatric and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one are related to its inhibition of MAO-A. The increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine can have various effects on the central nervous system, including mood regulation, cognition, and motor function. The use of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been reported in several research papers that explore the potential therapeutic applications of MAO-A inhibitors.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one in lab experiments include its potency as a MAO-A inhibitor, its availability, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for caution when handling and storing the compound.

Future Directions

For research on 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one include exploring its potential therapeutic applications in the treatment of psychiatric and neurological disorders, investigating its pharmacokinetics and pharmacodynamics, and developing more potent and selective MAO-A inhibitors. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one involves the reaction of 4-chloroacetophenone with benzylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with methylmagnesium chloride to form the final compound. This synthesis method has been reported in several research papers and has been validated as a reliable and efficient way to produce high-quality 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been widely used in scientific research as a potent inhibitor of MAO-A. This enzyme plays a critical role in the metabolism of neurotransmitters, and its inhibition has been linked to the treatment of various psychiatric and neurological disorders such as depression, anxiety, and Parkinson's disease. The use of 1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one has been reported in several research papers that explore the potential therapeutic applications of MAO-A inhibitors.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[(4-methylphenyl)methylamino]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c1-13-3-5-15(6-4-13)12-20-14(2)11-18(21)16-7-9-17(19)10-8-16/h3-11,20H,12H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMOEWVLDHXRF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one

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